molecular formula C10H4BrClF3NO B13423756 6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline

6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline

Cat. No.: B13423756
M. Wt: 326.49 g/mol
InChI Key: YBRKDBHLUMKZFB-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline is a quinoline derivative characterized by the presence of bromine, chlorine, and trifluoromethoxy groups on its aromatic ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinoline derivatives followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

    Material Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.

    Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of halogen and trifluoromethoxy groups can enhance its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
  • 6-Bromo-8-(trifluoromethyl)quinoline
  • 4-Chloro-8-(trifluoromethoxy)quinoline

Uniqueness

6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and trifluoromethoxy groups provides a distinct electronic and steric environment, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H4BrClF3NO

Molecular Weight

326.49 g/mol

IUPAC Name

6-bromo-4-chloro-8-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H4BrClF3NO/c11-5-3-6-7(12)1-2-16-9(6)8(4-5)17-10(13,14)15/h1-4H

InChI Key

YBRKDBHLUMKZFB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)Br)OC(F)(F)F

Origin of Product

United States

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